molecular formula C7H11ClN4O2 B13336444 Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride

Cat. No.: B13336444
M. Wt: 218.64 g/mol
InChI Key: TUMNQHKCWGXVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is a nitrogen-rich heterocyclic compound characterized by a fused triazolo-pyrazine core with a methyl carboxylate ester substituent. Its molecular formula is C₈H₁₁ClN₄O₂, with a molecular weight of 230.65 g/mol (estimated based on analogs in ). The compound is likely used as a synthetic intermediate in pharmaceuticals, leveraging its ester group for reactivity and bioavailability modulation.

Properties

Molecular Formula

C7H11ClN4O2

Molecular Weight

218.64 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H10N4O2.ClH/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6;/h8H,2-4H2,1H3;1H

InChI Key

TUMNQHKCWGXVGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C2N1CCNC2.Cl

Origin of Product

United States

Preparation Methods

Method A: General Synthetic Route

  • Step 1 : Synthesis of the cyclic imidate or similar precursor.
  • Step 2 : Reaction with a hydrazine derivative to form the triazole ring.
  • Step 3 : Annulation with a pyrazine derivative.
  • Step 4 : Introduction of the carboxylate group via esterification.

Method B: Specific Conditions

  • Reaction Conditions : The reaction mixture is typically heated in a solvent like acetic acid or chlorobenzene.
  • Purification : The crude product is purified through recrystallization or chromatography.

Conversion to Hydrochloride Salt

The hydrochloride salt is prepared by dissolving the parent compound in a solvent and adding hydrochloric acid. The mixture is then cooled, and the precipitated hydrochloride salt is filtered and dried.

Data and Results

Compound Molecular Formula Molecular Weight Yield Melting Point
Methyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate C9H12N4O2 208.22 g/mol Varies Not specified
Methyl 5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride C9H12N4O2·HCl 218.64 g/mol Varies Not specified

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl Ester Analog

Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride (CAS 1187830-58-5) :

  • Molecular Formula : C₉H₁₃ClN₄O₂
  • Molecular Weight : 232.67 g/mol
  • Key Differences : Ethyl ester group instead of methyl.

3-Trifluoromethyl Derivative

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS 762240-92-6) :

  • Molecular Formula : C₆H₈ClF₃N₄
  • Molecular Weight : 228.60 g/mol
  • Key Differences : Trifluoromethyl (-CF₃) group replaces the methyl carboxylate.
  • Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and bioavailability, making this derivative critical in sitagliptin synthesis .

3-Methyl Non-Carboxylate Analog

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0) :

  • Molecular Formula : C₆H₁₀N₄
  • Molecular Weight : 138.17 g/mol
  • Key Differences : Lacks the carboxylate ester; simpler methyl substitution.

Physicochemical and Pharmacological Properties

Physicochemical Data

Property Target Compound (Methyl Ester) Ethyl Ester 3-Trifluoromethyl 3-Methyl
Molecular Weight (g/mol) 230.65 232.67 228.60 138.17
Solubility Moderate (ester) Lower (ethyl) Low (-CF₃) High (no ester)
LogP (Predicted) ~1.2 ~1.5 ~2.0 ~0.8

Pharmacological Activities

  • Target Compound : The methyl carboxylate may act as a prodrug, hydrolyzing to a carboxylic acid in vivo to enhance target engagement .
  • 3-Trifluoromethyl Analog : Directly incorporated into sitagliptin, a DPP-4 inhibitor for diabetes management, due to its stability and enzyme-binding affinity .

Industrial Relevance

  • Pharmaceutical Intermediates : The methyl and ethyl esters serve as precursors for API synthesis, while the trifluoromethyl derivative is a direct sitagliptin intermediate .
  • Scale-Up Feasibility : Trifluoromethyl derivatives are prioritized for commercial APIs due to their stability and efficacy .

Biological Activity

Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article delves into its biological activity, summarizing key findings from various studies and presenting relevant data in tabular form.

  • Molecular Formula : C6H10N4O2·HCl
  • CAS Number : 886886-04-0
  • Molecular Weight : 174.63 g/mol

1. Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives in cancer treatment. For instance:

  • Compound 22i demonstrated significant anti-tumor activity against various cancer cell lines:
    • A549 (Lung Cancer) : IC50 = 0.83 ± 0.07 µM
    • MCF-7 (Breast Cancer) : IC50 = 0.15 ± 0.08 µM
    • HeLa (Cervical Cancer) : IC50 = 2.85 ± 0.74 µM
    • Additionally, it showed c-Met kinase inhibition with an IC50 of 48 nM .

The compound's mechanism involves inducing apoptosis through mitochondrial pathways by up-regulating pro-apoptotic factors like Bax and down-regulating anti-apoptotic factors such as Bcl-2 .

2. Antibacterial Activity

The antibacterial potential of triazolo[4,3-a]pyrazine derivatives has also been investigated:

  • A study found that certain derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:
    • Staphylococcus aureus : MIC = 32 µg/mL
    • Escherichia coli : MIC = 16 µg/mL
  • These findings suggest that modifications to the triazolo[4,3-a]pyrazine structure can enhance antibacterial properties .

3. Other Biological Activities

Beyond anticancer and antibacterial effects, triazolo[4,3-a]pyrazines have shown promise in several other areas:

  • Antidiabetic Properties : The compound is structurally related to Sitagliptin, a DPP-4 inhibitor used in type 2 diabetes management .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.

Research Findings Summary

Activity TypeCompoundTarget Cell Line/OrganismIC50/MIC ValueMechanism of Action
Anticancer22iA5490.83 ± 0.07 µMInduces apoptosis via mitochondrial pathway
MCF-70.15 ± 0.08 µM
HeLa2.85 ± 0.74 µM
c-Met KinaseIC50 = 48 nMKinase inhibition
AntibacterialCompound XStaphylococcus aureusMIC = 32 µg/mLDisruption of bacterial cell wall
Escherichia coliMIC = 16 µg/mL
AntidiabeticSitagliptinType II DiabetesN/ADPP-4 inhibition

Case Studies

Several case studies have focused on the synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives:

  • Synthesis and Evaluation :
    • A study synthesized a series of compounds and evaluated their anticancer activity against A549 cells.
    • Results indicated that specific substitutions on the triazole ring significantly enhanced biological activity.
  • Mechanistic Insights :
    • Research utilizing Western blot analysis confirmed that certain derivatives could effectively inhibit the growth of cancer cells by targeting specific signaling pathways.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Step 1 : Reacting a pyrazine or piperazine derivative with methyl hydrazinecarboxylate under reflux in acetonitrile to form the triazolo-pyrazine core.
  • Step 2 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or water).
    Key parameters include stoichiometric control (e.g., hydrazine:carbonyl precursor ratio) and reaction time (6–12 hours). Purification often involves recrystallization or column chromatography .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Critical variables include:

  • Temperature : Lower temperatures (0–5°C) during intermediate steps reduce side reactions.
  • Solvent system : Dichloromethane (DCM) with triethylamine (TEA) minimizes hydrolysis of acid-sensitive intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
  • Monitoring : Use HPLC (C18 column, 5:95 ACN:H₂O with 0.1% H₃PO₄, 1 mL/min flow) to track reaction progress and purity .
    Yield improvements (>80%) are achievable by optimizing these parameters iteratively .

Basic: What analytical techniques validate the compound’s structural integrity?

  • HPLC : Symmetry C18 column (4.6 × 250 mm), UV detection at 254 nm, retention time ~2.1 min under acidic mobile phase conditions .
  • NMR : Key signals include methyl ester protons (~3.8 ppm, singlet) and pyrazine ring protons (6.5–7.5 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 138.17 (free base) and chloride adducts .

Advanced: How should researchers resolve discrepancies in biological activity data across studies?

  • Assay validation : Cross-test activity in both antiviral (e.g., HIV protease inhibition) and metabolic (e.g., DPP-4 inhibition) models to confirm target specificity .
  • Purity checks : Use impurity standards (e.g., ACI 191411 for triazolopyrazine-related impurities) to rule out contaminants .
  • Structural analogs : Compare activity with trifluoromethyl or bromo-substituted derivatives to identify structure-activity relationships .

Basic: What is the compound’s role in medicinal chemistry research?

It serves as a key intermediate for:

  • Antiviral agents : Pyrrolo[2,3-b]pyridine derivatives targeting retroviruses like HIV .
  • DPP-4 inhibitors : Sitagliptin analogs for type 2 diabetes treatment, where the triazolo-pyrazine core enhances binding affinity .

Advanced: What strategies mitigate nitrosamine impurities during synthesis?

  • Reagent selection : Avoid nitroso-containing reagents or solvents.
  • Process controls : Monitor reaction pH (<7) and temperature to suppress nitrosation pathways.
  • Analytical standards : Use ACI 191425 (7-nitroso impurity standard) for quantification .
    Post-synthesis purification via ion-exchange chromatography further reduces impurities .

Basic: How is the compound’s stability assessed under various storage conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C for hydrochloride salt).
  • Hygroscopicity testing : Store at 25°C/60% RH; monitor clumping or discoloration over 30 days.
  • Solution stability : Assess degradation in DMSO or water via HPLC at 0, 24, and 48 hours .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

  • Molecular docking : Use SMILES (e.g., CC1=NN=C2N1CCNC2) to simulate binding to DPP-4 or viral proteases .
  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP (~1.2), solubility (-3.5 logS), and CYP450 interactions .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites for derivatization .

Basic: What safety precautions are recommended for handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential HCl vapor release during salt formation.
  • Waste disposal : Neutralize with bicarbonate before aqueous disposal .

Advanced: What are the challenges in scaling up synthesis from lab to pilot plant?

  • Exotherm management : Control temperature during hydrazine addition to prevent runaway reactions.
  • Solvent recovery : Optimize distillation for acetonitrile reuse.
  • Regulatory compliance : Document impurity profiles (e.g., genotoxic nitrosamines) per ICH Q3A guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.